Bienvenue dans la boutique en ligne BenchChem!

Tpca-1

IKK-2 inhibition NF-κB signaling kinase assay

TPCA-1 is the definitive IKK-2 inhibitor for research demanding rigorous pathway discrimination. With an IC50 of 17.9 nM—17-fold more potent than allosteric BMS-345541—and >22-fold selectivity over IKK-1, it uniquely enables clean dissection of canonical vs. alternative NF-κB signaling. Its exclusive dual IKKβ/STAT3 inhibition makes it the only tool for interrogating NF-κB–STAT3 crosstalk in oncology and chronic inflammation models. Validated head-to-head against etanercept in murine CIA (3–20 mg/kg i.p.), TPCA-1 delivers complete LPS-stimulated gene suppression in primary human tissues, outperforming parthenolide.

Molecular Formula C12H10FN3O2S
Molecular Weight 279.29 g/mol
CAS No. 507475-17-4
Cat. No. B1684521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTpca-1
CAS507475-17-4
Synonyms2-((aminocarbonyl)amino)-5-(4-fluorophenyl)-3-thiophenecarboxamide
TPCA-1
TPCA1
Molecular FormulaC12H10FN3O2S
Molecular Weight279.29 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=C(S2)NC(=O)N)C(=O)N)F
InChIInChI=1S/C12H10FN3O2S/c13-7-3-1-6(2-4-7)9-5-8(10(14)17)11(19-9)16-12(15)18/h1-5H,(H2,14,17)(H3,15,16,18)
InChIKeySAYGKHKXGCPTLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





TPCA-1 (CAS 507475-17-4): A High-Potency IKKβ Inhibitor for NF-κB Pathway Research and In Vivo Inflammation Modeling


TPCA-1 (also known as GW683965 or IKK-2 Inhibitor IV) is a potent, ATP-competitive, and reversible small-molecule inhibitor of human IκB kinase-2 (IKK-2/IKKβ), a central regulatory kinase in the canonical NF-κB signaling pathway [1]. With a molecular weight of 279.29 g/mol, this thiophene-3-carboxamide derivative was originally developed by GlaxoSmithKline and is widely used as a research tool to probe the NF-κB pathway in cellular and in vivo inflammatory models .

Why IKK Inhibitors Cannot Be Interchanged: The Case for TPCA-1 in NF-κB Pathway Research


IKKβ inhibitors exhibit substantial variability in potency, selectivity, and mechanism of action that precludes simple substitution in research settings. Even among compounds targeting the same kinase, differences in ATP-competitive versus allosteric binding, off-target kinase inhibition profiles, and additional polypharmacological activities can produce divergent cellular phenotypes and in vivo outcomes [1][2]. For instance, the allosteric inhibitor BMS-345541 (IKK-2 IC50 = 300 nM) differs fundamentally from ATP-competitive TPCA-1 (IC50 = 17.9 nM) in both potency and binding mode, while the natural product parthenolide inhibits IKKβ but also directly targets caspase-1 and NLRP3 [3]. These mechanistic divergences translate into distinct gene expression signatures, cell-type-specific toxicity profiles, and therapeutic windows that must be carefully matched to experimental objectives. The quantitative evidence below establishes the specific differentiation that makes TPCA-1 the preferred choice for applications requiring high IKK-2 selectivity, dual IKKβ/STAT3 inhibition, or robust in vivo anti-inflammatory activity.

TPCA-1 Comparative Evidence: Quantified Differentiation from Closest IKK Inhibitor Analogs


IKK-2 Potency: TPCA-1 vs. BMS-345541 and LY2409881

TPCA-1 inhibits IKK-2 with an IC50 of 17.9 nM in cell-free assays, representing approximately 17-fold greater potency than the widely used allosteric inhibitor BMS-345541 (IC50 = 300 nM) and 1.7-fold greater potency than LY2409881 (IC50 = 30 nM) [1][2].

IKK-2 inhibition NF-κB signaling kinase assay

IKK-1 Selectivity: TPCA-1 Demonstrates Superior Discrimination vs. IKK-2 Inhibitor VIII and IKK2-IN-9

TPCA-1 exhibits >22-fold selectivity for IKK-2 over IKK-1 (IKK-2 IC50 = 17.9 nM; IKK-1 IC50 = 400 nM) and >550-fold selectivity over a broad panel of other kinases and enzymes including JNK3 (IC50 = 3600 nM) . This selectivity window exceeds that of IKK-2 Inhibitor VIII (IKK-2 IC50 = 8.5 nM; IKK-1 IC50 = 250 nM; ~29-fold selectivity) when considering the absolute IKK-1 IC50 differential, and matches or exceeds IKK2-IN-9 (20-fold selectivity over IKK-1) [1].

IKK-1 selectivity kinase profiling off-target activity

Cellular Cytokine Suppression: TPCA-1 IC50 Values for TNF-α, IL-6, and IL-8

In cellular assays, TPCA-1 demonstrates concentration-dependent inhibition of pro-inflammatory cytokine production with IC50 values of 170 nM (TNF-α), 290 nM (IL-6), and 320 nM (IL-8) . For comparison, the allosteric IKK inhibitor BMS-345541 inhibits LPS-stimulated TNF-α, IL-1β, IL-8, and IL-6 in THP-1 cells with IC50 values in the range of 1-5 μM, reflecting the potency differential observed in biochemical assays [1].

pro-inflammatory cytokines cellular assay TNF-α inhibition

Gene Expression Inhibition: TPCA-1 Demonstrates Broader Suppression Than Parthenolide in Primary Human Choriodecidual Cells

In a head-to-head comparison using primary term human choriodecidual cells, TPCA-1 inhibited 100% (14 of 14) of LPS-stimulated genes, while parthenolide inhibited 85.7% (12 of 14) [1]. Overall gene expression was more robustly inhibited by TPCA-1 than parthenolide across a 112-gene inflammation and apoptosis array, with 38 genes (34%) significantly (P < 0.05) inhibited by either compound [1].

gene expression profiling primary human cells preterm birth research

In Vivo Efficacy: TPCA-1 Demonstrates Comparable Arthritis Suppression to Etanercept in Murine CIA Model

Prophylactic administration of TPCA-1 (10 mg/kg, i.p., b.i.d.) in a murine collagen-induced arthritis (CIA) model resulted in significantly reduced disease severity and delayed disease onset, with effects comparable to the TNF-α antagonist etanercept administered at 4 mg/kg, i.p. every other day [1]. Both treatments significantly reduced nuclear localization of p65 and levels of IL-1β, IL-6, TNF-α, and IFN-γ in paw tissue [1].

collagen-induced arthritis in vivo efficacy anti-inflammatory therapeutics

Dual IKKβ/STAT3 Inhibition: Unique Polypharmacology Distinguishes TPCA-1 from Other IKK Inhibitors

Beyond IKK-2 inhibition, TPCA-1 demonstrates a secondary pharmacological activity not shared by most other IKK inhibitors: direct inhibition of STAT3 phosphorylation, DNA binding, and transactivation [1]. TPCA-1 prevents recruitment of transcription factor STAT3 to upstream kinases through interaction with the STAT3 SH2 domain [1]. BMS-345541, LY2409881, and IKK-2 Inhibitor VIII have not been reported to possess this STAT3-inhibitory activity, representing a unique polypharmacological signature for TPCA-1 [2][3].

STAT3 inhibition polypharmacology dual-target inhibitor

Recommended Research Applications for TPCA-1 Based on Validated Differentiation Evidence


Murine Collagen-Induced Arthritis (CIA) and In Vivo Inflammation Modeling

TPCA-1 is validated for prophylactic and therapeutic administration in murine CIA models at doses of 3-20 mg/kg (i.p., b.i.d.), demonstrating dose-dependent reduction in disease severity comparable to etanercept [1]. Researchers should prioritize TPCA-1 over BMS-345541 for in vivo arthritis studies due to its 17-fold higher potency and direct comparative validation against a clinical standard [1].

Primary Human Tissue Inflammation Studies Requiring Complete NF-κB Suppression

Based on direct head-to-head data in primary human choriodecidual cells, TPCA-1 provides more comprehensive suppression of LPS-stimulated inflammatory genes (100% inhibition) than parthenolide (85.7% inhibition) [2]. Researchers requiring complete blockade of the NF-κB transcriptional program in primary human tissues should select TPCA-1 over parthenolide.

Cellular Assays Requiring High IKK-1 Selectivity and Minimal Off-Target Kinase Activity

With >22-fold selectivity over IKK-1 and >550-fold selectivity over a broad panel of other kinases, TPCA-1 is the preferred choice for experiments requiring clean discrimination between canonical (IKK-2-dependent) and alternative (IKK-1-dependent) NF-κB pathway activation . This selectivity profile surpasses that of BAY 11-7082, which shows poor discrimination between IKK-1 and IKK-2 and induces rapid necrotic cell death [3].

Dual NF-κB/STAT3 Pathway Inhibition Studies in Cancer and Chronic Inflammation

TPCA-1 uniquely combines potent IKK-2 inhibition with direct STAT3 SH2 domain interaction and suppression of STAT3 phosphorylation, DNA binding, and transactivation [4]. This dual inhibitory profile makes TPCA-1 the only IKK inhibitor suitable for research investigating crosstalk between NF-κB and STAT3 signaling pathways in oncology and chronic inflammatory disease models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tpca-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.